molecular formula C14H10N2O6S B5246265 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B5246265
M. Wt: 334.31 g/mol
InChI Key: NOYAEGUGWRTKSL-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide is a complex organic compound with a molecular formula of C14H10N2O6S. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. The presence of methoxy, nitro, and benzothiazole groups in its structure makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. One common method includes the nitration of 3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 6th position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide: Lacks the nitro group, which may result in different biological activities.

    6-Nitro-1,2-benzothiazole 1,1-dioxide: Lacks the methoxyphenoxy group, affecting its chemical reactivity and biological properties.

    2-Methoxyphenoxy-1,2-benzothiazole: Lacks both the nitro group and the dioxide functionality, leading to distinct chemical and biological behaviors.

Uniqueness

The presence of both the methoxyphenoxy and nitro groups in 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c1-21-11-4-2-3-5-12(11)22-14-10-7-6-9(16(17)18)8-13(10)23(19,20)15-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYAEGUGWRTKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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